Thiol-Ene and Radical Functionalization via Allyl Handle
The terminal alkene of the N1-allyl group in 1-prop-2-enyl-1,3,5-triazinane-2,4-dione provides a reactive handle for thiol-ene click reactions and radical-mediated polymerizations that cannot be accessed by the corresponding saturated N1-alkyl analogs such as 1-methyl-1,3,5-triazinane-2,4-dione (no C=C bond) or 1-propyl-1,3,5-triazinane-2,4-dione (fully saturated side chain) [1]. The multicomponent reaction platform for triazinane diones established by Groenendaal et al. demonstrates that post-synthetic alkylation with allyl halides is a deliberate strategy to install reactive olefin functionality for subsequent diversification [2]. The allyl-substituted triazinane dione can participate as a monomer or crosslinker in radical copolymerization with vinyl monomers such as acrylates and styrenics, a property not shared by its N1-methyl counterpart, which lacks polymerizable functionality [3].
| Evidence Dimension | Presence of terminal alkene functionality enabling thiol-ene / radical chemistry |
|---|---|
| Target Compound Data | Contains one terminal C=C bond (allyl group at N1); capable of thiol-ene addition, radical polymerization, cross-metathesis |
| Comparator Or Baseline | 1-Methyl-1,3,5-triazinane-2,4-dione: no terminal C=C bond; 1-Propyl-1,3,5-triazinane-2,4-dione: fully saturated side chain, no C=C bond |
| Quantified Difference | Qualitative (binary): reactive alkene present vs. absent; quantitative rate constants or conversion data for thiol-ene reactions of this specific compound are not available in the open literature |
| Conditions | Class-level inference based on well-established reactivity of allyl-substituted heterocycles in thiol-ene and radical-mediated transformations |
Why This Matters
Procurement of the N1-allyl derivative is mandatory when the synthetic route requires a polymerizable triazinane or subsequent olefin-targeted conjugation; the saturated N-alkyl analogs cannot serve as drop-in replacements.
- [1] ichemistry.cn. CAS 104732-58-3: 1,3,5-Triazine-2,4(1H,3H)-dione, dihydro-1-(2-propen-1-yl)-. View Source
- [2] Groenendaal, B.; Ruijter, E.; de Kanter, F. J. J.; Lutz, M.; Spek, A. L.; Orru, R. V. A. Generation of molecular diversity using a complexity-generating MCR-platform towards triazinane diones. Organic & Biomolecular Chemistry, 2008, 6, 3158–3165. View Source
- [3] Wang, Q.-M.; Liu, G.; Shao, R.-L.; Huang, R.-Q. Synthesis and crystal structure of 3,5-di(2-propenyl)-6-phenyl-1,3,5-triazine-2,4-dione. Journal of Chemical Crystallography, 2004, 34, 31–37. View Source
